

Investigational Antiepileptic Drug Carisbamate for Lennox-Gastaut Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carisbamate	
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Executive Summary

Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational antiepileptic drug (AED) currently under late-stage clinical development for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe and refractory childhood-onset epilepsy.[1][2] This document provides a comprehensive technical overview of Carisbamate, including its proposed mechanism of action, pharmacokinetic profile, and a summary of clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding of this promising therapeutic candidate.

Carisbamate has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of LGS.[1][2][3][4]

Core Mechanism of Action: Modulation of Neuronal Excitability

While the precise mechanism of action is not fully elucidated, **Carisbamate** is believed to exert its anticonvulsant effects through the modulation of neuronal excitability via multiple targets.[5] [6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), a key player in the initiation and propagation of action potentials.[1][2][3][6][7][8]

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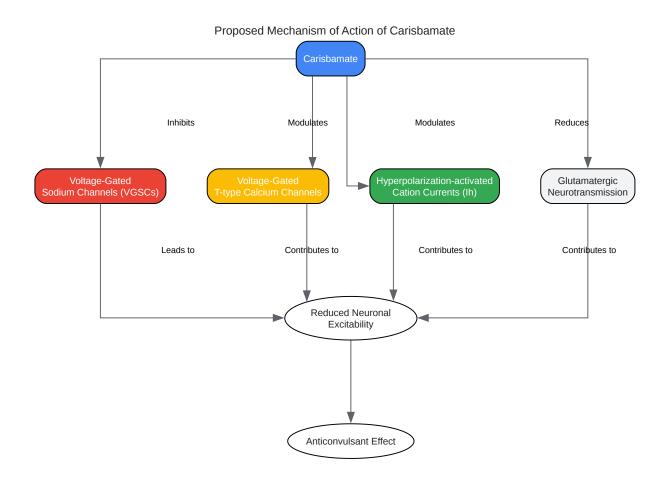
Carisbamate exhibits state-dependent blockade of VGSCs, preferentially binding to the inactivated state.[6] This leads to a concentration-, voltage-, and use-dependent inhibition of these channels, ultimately reducing repetitive neuronal firing that underlies seizure activity.[6][7] In vitro studies have demonstrated **Carisbamate**'s inhibitory effect on the rat Nav1.2 isoform.[6] [7]

Beyond its primary action on VGSCs, preclinical evidence suggests that **Carisbamate** may also modulate other key determinants of neuronal excitability, including:

- Voltage-Gated T-type Calcium Channels: Blockade of these channels may contribute to its therapeutic effect.[6]
- Hyperpolarization-activated Cation Currents (Ih): Inhibition of these currents can lead to hyperpolarization and reduced neuronal excitability.
- Glutamatergic Neurotransmission: Carisbamate has been shown to reduce glutamate transmission, potentially by inhibiting both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[6][8]

These multifaceted actions on key ion channels and neurotransmitter systems likely contribute to the broad-spectrum anticonvulsant activity of **Carisbamate** observed in preclinical models. [3][6]





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Proposed Multifaceted Mechanism of Action of Carisbamate.

Pharmacokinetics

The pharmacokinetic profile of **Carisbamate** has been evaluated in healthy volunteers and in adult and pediatric patients with LGS.[9][10][11][12]

Absorption and Distribution



Following oral administration, **Carisbamate** is absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 to 2 hours.[11][12] Its plasma elimination half-life is approximately 12 hours, which allows for twice-daily dosing.[13]

Metabolism and Excretion

Carisbamate is metabolized by uridine diphosphate glucuronosyltransferase (UGT) and demonstrates minimal first-pass hepatic metabolism.[13] Age has not been shown to have a significant effect on the pharmacokinetics of the immediate-release formulation of **Carisbamate**.[10]

Drug-Drug Interactions

Carisbamate has not shown significant potential for drug-drug interactions with several commonly used antiepileptic drugs.[3] It has been observed to cause a minor decrease in the mean concentrations of lamotrigine and valproic acid (by 22% or less), but it did not alter the pharmacokinetics of phenytoin and carbamazepine.[14]

Pharmacokinetic Data in LGS Patients

A Phase I, open-label, dose-escalation study (NCT03731715) assessed the pharmacokinetics of **Carisbamate** in adult and pediatric patients with LGS.[11][12][15]

Table 1: Single and Multiple-Dose Pharmacokinetic Parameters of **Carisbamate** in LGS Patients



Parameter	Single Dose (Day 1)	Multiple Dose (Day 17)
Tmax (hours)	1 - 2	Not Reported
Cmax	Linear and dose-proportional increase	Linear and dose-proportional increase
AUC0-last	Linear and dose-proportional increase	Not Applicable
AUC0-inf	Linear and dose-proportional increase	Not Applicable
AUC0-tau	Not Applicable	Linear and dose-proportional increase

Data from the NCT03731715 study.[11][12]

Clinical Development for Lennox-Gastaut Syndrome

Carisbamate is currently in Phase III development for the treatment of seizures associated with LGS.[1][2][3]

Phase I Clinical Trial (NCT03731715)

Experimental Protocol:

- Study Design: A Phase I, open-label, multicenter, single- and multiple-dose pharmacokinetic and safety study.[11][12][15]
- Participants: 18 patients aged 6 to 52 years with a diagnosis of LGS, receiving 1 to 3 concomitant AEDs.[11][12]
- Intervention: **Carisbamate** oral suspension administered as a single dose on Day 1, followed by twice-daily dosing from Day 3. Doses were escalated.[11][12]
- Pharmacokinetic Sampling: Plasma samples were collected for 48 hours following the single dose and for 12 hours after the morning dose on Day 17. Trough samples were also collected.[11][12][15]

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• Key Findings: **Carisbamate** exhibited linear and dose-proportional pharmacokinetics after both single and multiple doses.[11][12] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being nervous system-related.[11][12]



Screening (up to 28 days) Day 1: Single Dose Carisbamate PK Sampling (48 hours) Days 3-16: Twice-Daily Dosing Day 17: Multiple Dose Steady State **PK Sampling** (12 hours) Dose Adjustment & Trough Sampling (Days 45 & 73)

Phase I Clinical Trial Workflow (NCT03731715)

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End of Study (Day 87)

Workflow of the Phase I Pharmacokinetic Study in LGS Patients.



Phase III Clinical Trial (NCT05219617)

A global, multicenter, randomized, double-blind, placebo-controlled Phase III study is underway to evaluate the efficacy and safety of **Carisbamate** as an adjunctive treatment for seizures associated with LGS.[1][2][16][17][18]

Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled.[16][19]
- Participants: Approximately 252 pediatric and adult patients (ages 4-55) with a documented history of LGS.[1][2][16]
- Primary Objective: To evaluate the efficacy of Carisbamate in reducing the frequency of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[16]
- Intervention: Two different doses of Carisbamate or placebo administered as an oral suspension twice daily, in addition to the patient's current AED regimen.[16][19]
- Key Inclusion Criteria: Documented history of LGS with more than one seizure type (including atonic or tonic seizures), a history of an EEG consistent with LGS, and developmental delay.[16]

One report has indicated that in a previous study, patients receiving 20 mg/kg of **Carisbamate** daily experienced a 41.9% reduction in drop seizures.[20]

Table 2: Summary of the Ongoing Phase III Clinical Trial (NCT05219617)



Feature	Description	
	A Randomized, Double-Blind, Placebo-	
	Controlled Study to Investigate the Efficacy and	
Official Title	Safety of Carisbamate (YKP509) as Adjunctive	
	Treatment for Seizures Associated With Lennox-	
	Gastaut Syndrome in Children and Adults, With	
	Optional Open-Label Extension	
Condition	Lennox-Gastaut Syndrome, Seizures	
Intervention	Drug: Carisbamate; Other: Placebo	
Study Type	Interventional	
Phase	Phase 3	
Enrollment	Approximately 252 participants	
Age	4 to 55 years	
Drimany Outcome	Percent change from baseline in the frequency	
Primary Outcome	of drop seizures	
Sacandary Outcomes	- Percent change from baseline in total seizure	
Secondary Outcomes	frequency- Safety and tolerability	

Information sourced from ClinicalTrials.gov.[16]

Safety and Tolerability

Across clinical trials, **Carisbamate** has generally been reported to be well-tolerated.[3][9][10] The most frequently reported treatment-emergent adverse events are related to the nervous system and include dizziness, headache, somnolence, and nausea.[3] In the Phase I study in LGS patients, most adverse events were mild to moderate in severity.[11][12]

Regulatory Status

 Orphan Drug Designation: The FDA granted orphan drug designation to Carisbamate for the treatment of Lennox-Gastaut syndrome on August 2, 2017.[4]



 New Drug Application (NDA): An NDA for Carisbamate for the adjunctive treatment of partial-onset seizures in patients 16 years and older was submitted to the FDA in 2008.[21] However, marketing approval was not granted.[22]

Conclusion

Carisbamate represents a promising investigational therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome, a patient population with a high unmet medical need. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and encouraging early clinical data warrant its continued investigation in the ongoing Phase III clinical trial. The results of this pivotal study will be crucial in determining the future role of **Carisbamate** in the management of LGS.

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- To cite this document: BenchChem. [Investigational Antiepileptic Drug Carisbamate for Lennox-Gastaut Syndrome: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668445#investigational-antiepileptic-drug-carisbamate-for-lennox-gastaut-syndrome]

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